molecular formula C20H24O8 B13954280 Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate CAS No. 51943-99-8

Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate

Cat. No.: B13954280
CAS No.: 51943-99-8
M. Wt: 392.4 g/mol
InChI Key: NYIMCVQWRVGZPE-UHFFFAOYSA-N
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Description

Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate is a complex organic compound with the molecular formula C20H24O8 and an average mass of 392.400 Da . This compound is characterized by the presence of a phenylene dicarbonate core with diethyl ester groups and a cyclopentanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate typically involves the reaction of diethyl carbonate with 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate under controlled conditions. The reaction is usually catalyzed by a base such as sodium ethoxide or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and diketones.

    Reduction: Diols and secondary alcohols.

    Substitution: Ester derivatives and amides.

Scientific Research Applications

Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate involves its interaction with various molecular targets. The compound’s reactive ketone and ester groups allow it to form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. This reactivity is harnessed in medicinal chemistry to design drugs that can target specific pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

51943-99-8

Molecular Formula

C20H24O8

Molecular Weight

392.4 g/mol

IUPAC Name

[4-ethoxycarbonyloxy-2-[3-oxo-3-(2-oxocyclopentyl)propyl]phenyl] ethyl carbonate

InChI

InChI=1S/C20H24O8/c1-3-25-19(23)27-14-9-11-18(28-20(24)26-4-2)13(12-14)8-10-17(22)15-6-5-7-16(15)21/h9,11-12,15H,3-8,10H2,1-2H3

InChI Key

NYIMCVQWRVGZPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=CC(=C(C=C1)OC(=O)OCC)CCC(=O)C2CCCC2=O

Origin of Product

United States

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